REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([NH:6][CH:7]([CH3:9])[CH3:8])=[O:5])#[N:2].C(OC(OCC)OCC)C.[C:20](OC(=O)C)(=O)C.[CH3:27][NH:28][NH2:29]>[Cl-].[Zn+2].[Cl-]>[NH2:2][C:1]1[N:29]([CH3:20])[N:28]=[CH:27][C:3]=1[C:4]([NH:6][CH:7]([CH3:9])[CH3:8])=[O:5] |f:4.5.6|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)NC(C)C
|
Name
|
|
Quantity
|
3.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
methyl hydrazine
|
Quantity
|
0.34 mL
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
0.01 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated again for 12 hours at 120° C. for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed with a rotary evaporator
|
Type
|
ADDITION
|
Details
|
Ethanol was added
|
Type
|
CUSTOM
|
Details
|
the volatiles were again removed with a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
This material was dissolved in 15 mL of ethanol
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
WAIT
|
Details
|
to stand at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed with a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The residue was purified by MPLC (ethyl acetate as eluant)
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=NN1C)C(=O)NC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.14 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |